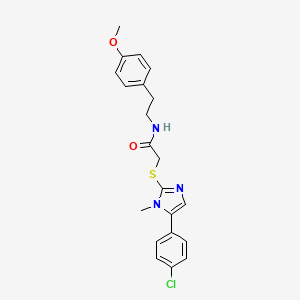

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide

Descripción

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide features a 1-methylimidazole core substituted with a 4-chlorophenyl group at position 5, connected via a thioether bridge to an acetamide moiety bearing a 4-methoxyphenethyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-25-19(16-5-7-17(22)8-6-16)13-24-21(25)28-14-20(26)23-12-11-15-3-9-18(27-2)10-4-15/h3-10,13H,11-12,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPKOHFGJEGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.9 g/mol . The structure includes an imidazole ring, a chlorophenyl group, and a thioacetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃OS |

| Molecular Weight | 371.9 g/mol |

| CAS Number | 932460-22-5 |

| IUPAC Name | 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the thioacetamide moiety may participate in covalent bonding with target proteins, potentially leading to inhibition or activation of these targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole compounds showed activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

There is growing evidence that imidazole derivatives possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit tumor growth in xenograft models .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, it may inhibit proteases or kinases involved in cancer progression or inflammatory responses .

Case Studies

-

Antimicrobial Efficacy

- A study conducted on a series of imidazole derivatives found that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative treatment .

-

Cancer Cell Line Studies

- In a study involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting the compound's role in inducing apoptosis .

- Enzyme Interaction Studies

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds, including those similar to 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide, exhibit significant antimicrobial activity. For instance, studies have shown that certain thioacetamide derivatives possess efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death or inhibition of growth .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. In vitro studies have demonstrated that similar imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, compounds with similar structures have shown effectiveness against breast cancer (MCF7 cell line), indicating potential for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized a series of thioacetamide derivatives and assessed their antimicrobial activity against various pathogens. Results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : Another research effort focused on the anticancer potential of imidazole derivatives, including those structurally related to the compound . The findings revealed significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for development .

- Molecular Docking Studies : Molecular modeling and docking studies have been employed to understand the binding interactions of these compounds with target proteins involved in cancer progression and microbial resistance. Such studies provide insights into the mechanisms of action and help in optimizing lead compounds for better efficacy .

Comparación Con Compuestos Similares

Core Heterocyclic Systems

The target compound’s 1-methylimidazole core distinguishes it from analogs featuring 1,3,4-thiadiazole (e.g., compounds 5e–5m in ) or benzimidazole (e.g., compound 4d in ) scaffolds. The imidazole ring’s smaller size and nitrogen positioning influence electronic properties and binding interactions compared to bulkier thiadiazole or benzimidazole systems .

Substituent Variations

- Aryl Groups : The 4-chlorophenyl substituent is shared with compounds 5e , 5j (), and 6m (), which are associated with enhanced lipophilicity and antimicrobial activity . Fluorophenyl (e.g., Compound 9 , ) or naphthyloxy () substituents alter electronic profiles and steric effects.

- Thioether Bridges : The thioacetamide linkage is conserved in analogs like 4d () and Compound 9 (). Replacing sulfur with oxygen or altering bridge length (e.g., ethylthio vs. benzylthio in ) impacts solubility and metabolic stability .

- Acetamide Substituents : The 4-methoxyphenethyl group in the target compound contrasts with thiazol-2-yl (), isoxazol-3-yl (), or phenyl () groups, which modulate hydrogen-bonding and target selectivity.

Table 1: Structural Comparison of Key Analogs

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent/catalyst choices impact yield?

- Answer: The synthesis involves nucleophilic substitution between 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and a chloroacetamide derivative. Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while potassium carbonate acts as a base to deprotonate the thiol. Reactions at 60–80°C for 6–12 hours typically yield 70–85%. For example, substituting ethanol with DMF in analogous reactions improved solubility of aromatic intermediates, increasing yield by 15% .

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

- Answer: Use ¹H/¹³C NMR to verify substituent positions (e.g., imidazole methyl at δ ~3.5 ppm, methoxyphenethyl at δ ~3.8 ppm). FT-IR confirms thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds. Elemental analysis (CHNS) ensures stoichiometric accuracy, with deviations >0.3% indicating impurities. HRMS provides molecular ion validation (e.g., [M+H]⁺ at m/z 458.1) .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?

- Answer: Discrepancies >0.3% often arise from residual solvents or incomplete drying. Recrystallize from ethanol/water (3:1) and dry under vacuum at 50°C for 24 hours. If unresolved, use X-ray crystallography for definitive structural confirmation. In one study, recrystallization reduced elemental analysis deviations from 0.5% to 0.1% .

Q. What computational strategies predict this compound’s biological targets or binding modes?

- Answer: Molecular docking (AutoDock Vina) with kinase or GPCR crystal structures identifies potential binding pockets. Prioritize hydrogen bonding between the thioether sulfur and catalytic residues (e.g., ATP-binding sites). Adjust protonation states to physiological pH and validate with 50-ns MD simulations. Prior work on imidazole derivatives showed stable binding via π-π stacking of the chlorophenyl group .

Q. How should structure-activity relationship (SAR) studies be designed for kinase inhibition?

- Answer: Synthesize derivatives with substituent variations (e.g., 4-fluoro instead of 4-chlorophenyl). Test against a kinase panel using ATP-Glo assays. Apply CoMFA to correlate logP and Hammett σ values with IC50. For instance, fluorophenyl analogues showed 2-fold lower IC50 due to increased hydrophobicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.